N-Acetyl-DL-valine can be derived from both natural and synthetic sources. It belongs to the class of N-acylated amino acids, which are important in biochemistry for their role in enzyme activity and protein synthesis. The compound is often used in research settings for studying metabolic pathways involving branched-chain amino acids.
The synthesis of N-Acetyl-DL-valine can be achieved through several methods, primarily focusing on acetylation reactions. One notable method involves the enzymatic acetylation of DL-valine using acylase enzymes, which catalyze the transfer of an acetyl group from acetic acid to the amino acid.
A specific process described in the literature involves:
N-Acetyl-DL-valine has a molecular formula of C₇H₁₃NO₃ and a molar mass of approximately 159.18 g/mol . The structural representation includes an acetyl group (CH₃CO) bonded to the nitrogen atom of valine, which alters its properties significantly compared to free valine.
The melting point of N-Acetyl-DL-valine is reported to be between 146 °C and 149 °C, indicating its thermal stability .
N-Acetyl-DL-valine participates in various chemical reactions typical for amino acids, including:
The reactivity of N-acetylated amino acids like N-Acetyl-DL-valine makes them valuable in synthetic organic chemistry for constructing complex peptide structures .
The mechanism by which N-Acetyl-DL-valine exerts its effects primarily relates to its role as a substrate in metabolic pathways involving branched-chain amino acids. Upon ingestion or administration, it is metabolized into various intermediates that participate in energy production and protein synthesis.
Research indicates that valine supplementation (and by extension, its derivatives like N-Acetyl-DL-valine) enhances triglyceride synthesis in certain cell types by modulating enzyme activity associated with lipid metabolism . This suggests that N-Acetyl-DL-valine may influence metabolic pathways beneficially.
N-Acetyl-DL-valine exhibits several notable physical and chemical properties:
These properties contribute to its utility in biochemical applications where solubility and stability are crucial.
N-Acetyl-DL-valine finds applications across various scientific fields:
The production of N-Acetyl-DL-valine employs two primary strategies: enzymatic resolution and chemical acetylation. Chemical synthesis dominates industrial-scale production due to its cost efficiency and high reaction yields. This method typically activates acetic acid derivatives (e.g., acetic anhydride or acetyl chloride) to react with DL-valine’s amino group, generating racemic N-acetyl products without stereoselectivity [3] [5]. In contrast, enzymatic acetylation leverages aminoacylases or L-amino acid oxidases (L-AAOs) for kinetic resolution. For example, L-AAO from Rhodococcus sp. selectively deaminates L-valine, leaving D-valine intact. This method is ideal for generating enantiopure D-valine but requires additional steps to resolve DL-mixtures and faces limitations in substrate scope compared to chemical methods [9]. Enzymatic routes align with green chemistry principles by avoiding halogenated reagents, though they incur higher costs and slower reaction kinetics [5].
Table 1: Comparison of Acetylation Methods for N-Acetyl-DL-valine
Parameter | Chemical Acetylation | Enzymatic Acetylation |
---|---|---|
Catalyst | Acetic anhydride/acetyl chloride | Aminoacylases/L-AAO |
Stereoselectivity | None (racemic) | High (L- or D-selective) |
Reaction Time | Minutes to hours | Hours to days |
Byproducts | Sodium acetate, HCl | α-Keto acids, H₂O₂ |
Industrial Scalability | High | Moderate |
Industrial synthesis of N-Acetyl-DL-valine primarily uses acetic anhydride due to its high reactivity and cost-effectiveness. The reaction is optimized under alkaline conditions (pH 8–10) and temperatures of 40–60°C to prevent racemization of the chiral center. DL-Valine is suspended in water, and acetic anhydride is added incrementally to manage exothermic heat release. Sodium hydroxide neutralizes the generated acetic acid, maintaining reaction efficiency [3]. Racemization control is critical: Elevated temperatures (>80°C) or prolonged heating promote epimerization, reducing enantiopurity. Studies show that adding acetone as a cosolvent (20–30% v/v) enhances DL-valine solubility and suppresses dipeptide formation [3]. The optimized molar ratio of acetic anhydride to DL-valine is 1.05:1, achieving >99% acetylation with <1% racemization [2] [4].
Table 2: Optimized Parameters for Acetic Anhydride-Mediated Acetylation
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | 40–60°C | Prevents racemization & byproducts |
pH | 8.0–10.0 | Maximizes nucleophilicity of NH₂ group |
Acetic Anhydride Ratio | 1.05:1 (to valine) | Minimizes unreacted valine |
Solvent System | H₂O:Acetone (70:30) | Enhances solubility & product yield |
Reaction Time | 2–4 hours | Ensures complete conversion |
Aqueous systems are preferred for N-Acetyl-DL-valine synthesis due to DL-valine’s high solubility in water (≈150 g/L at 25°C). Water facilitates reagent mixing and heat transfer during exothermic acetylation and is compatible with alkaline pH control using sodium hydroxide [3] [10]. However, non-polar solvents (e.g., toluene, ethyl acetate) are used in downstream steps to extract organic impurities or concentrate the product. Crystallization employs water-miscible solvents like acetone or ethanol to reduce N-Acetyl-DL-valine solubility, yielding high-purity crystals (≥98%) [8] [10]. Key selection criteria include:
Major byproducts in N-Acetyl-DL-valine synthesis include dipeptides (e.g., Val-Val) and acetylated dimers, formed via nucleophilic attack of uncapped valine’s amino group on activated carbonyl intermediates. Studies using HPLC analysis identify up to 5% dipeptide contamination under suboptimal conditions, such as excess acetic anhydride or pH >10 [3]. Formation kinetics reveal that dipeptides accumulate when:
Table 3: Common Byproducts in N-Acetyl-DL-valine Synthesis
Byproduct | Formation Mechanism | Mitigation Strategy |
---|---|---|
Dipeptides (Val-Val) | Condensation of free valine with activated valine | Controlled acetic anhydride addition |
Sodium Acetate | Neutralization of acetic acid | None (removed via crystallization) |
N,O-Diacetylvaline | Overacetylation of the carboxyl group | Limit acetic anhydride stoichiometry |
Dehydrated Products | Thermal degradation at >80°C | Temperature control (<60°C) |
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